N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide

Overview

Description

The compound "N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the synthesis and properties of similar compounds. For instance, the synthesis of fluorinated pyridine derivatives is a topic of interest due to their potential applications in medical imaging, particularly in Positron Emission Tomography (PET) . Additionally, the synthesis and crystal structure of related compounds, such as N-((4-acetylphenyl)carbamothioyl)pivalamide, have been explored, revealing insights into their molecular characteristics and biological activities .

Synthesis Analysis

The synthesis of fluorinated pyridine derivatives can be complex, involving multiple steps and requiring careful selection of precursors and reaction conditions. For example, the synthesis of [18F] N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide, a potential imaging tracer, was achieved through two different synthetic approaches, with the nucleophilic approach being superior in terms of precursor synthesis, beam time, specific activity, and radiochemical purity . Similarly, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide involved inert refluxing of specific precursors in dry acetone, followed by spectroscopic characterization and single crystal assays .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various spectroscopic methods and crystallography. For instance, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was elucidated, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to structural stabilization . These findings are crucial for understanding the molecular structure of similar compounds, such as "N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide".

Chemical Reactions Analysis

The chemical reactivity of related compounds has been studied through experimental and theoretical methods. For example, the Frontier molecular orbital analysis of N-((4-acetylphenyl)carbamothioyl)pivalamide indicated a smaller HOMO/LUMO energy gap, suggesting higher reactivity. The compound also exhibited significant enzyme inhibition activity, which is indicative of its potential as a multitarget-directed ligand . These analyses provide a foundation for understanding the chemical reactions and reactivity of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through experimental studies and theoretical calculations. For example, the biological examination of N-((4-acetylphenyl)carbamothioyl)pivalamide against various enzymes and the theoretical calculations using density functional theory (DFT) studies provided insights into the compound's reactivity and enzyme inhibition properties . These properties are essential for the development of compounds for medical and pharmaceutical applications.

Scientific Research Applications

Radiopharmaceutical Research

The compound N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide and its analogs have been studied for their potential in radiopharmaceutical applications. For instance, the synthesis and radiolabelling of N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide with fluorine-18 were developed for Positron Emission Tomography (PET) investigations of monoamine oxidase B (MAO-B) related neuropsychiatric diseases (Beer et al., 1995).

Synthesis and Antiviral Evaluation

Derivatives of N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide have been synthesized and evaluated for antiviral activity. For example, 5-Fluoro-4-tosyloxypentyl pivalate was synthesized and tested in a variety of antiviral assays, although it was found to be inactive (Lewis et al., 1993).

Antibacterial Applications

Studies on N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide derivatives have also shown potential in antibacterial applications. For instance, certain derivatives demonstrated high inhibition activity against various bacteria including Pseudomonas aeruginosa and Bacillus subtilis (Al-Romaizan, 2019).

Cystic Fibrosis Treatment

Research has been conducted on compounds like N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide for their potential in treating cystic fibrosis. These compounds have shown effectiveness in correcting defective cellular processing related to cystic fibrosis (Yu et al., 2008).

HIV Treatment Research

In the context of HIV treatment, the lithiation-fluoroacetylation of N-(4-chlorophenyl)-pivalamide, a related compound, is a key step in synthesizing a potent inhibitor of the HIV type 1 reverse transcriptase (Godany et al., 2011).

Dopamine Receptor Study

Fluorine-18 labeled derivatives of N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide have been studied for their potential in exploring dopamine receptors using PET imaging, which could provide insights into various neuropsychiatric disorders (Mach et al., 1993).

properties

IUPAC Name |

N-(5-fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FIN2O/c1-10(2,3)9(15)14-8-7(12)4-6(11)5-13-8/h4-5H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZLMQFUCCKANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594025 | |

| Record name | N-(5-Fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide | |

CAS RN |

823218-50-4 | |

| Record name | N-(5-Fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

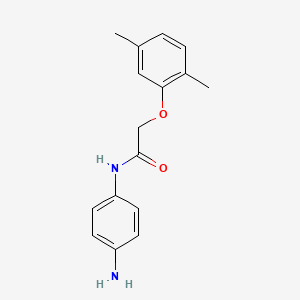

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)

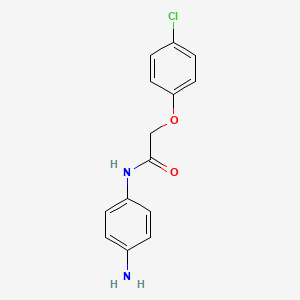

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)